

N-(4-oxopentyl)phthalimide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-(4-oxopentyl)phthalimide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from the parent molecule, phthalimide, and structurally related N-substituted phthalimides to offer valuable insights for researchers.

Introduction

N-(4-oxopentyl)phthalimide belongs to the class of N-substituted phthalimides, a group of compounds with significant applications in organic synthesis and medicinal chemistry. The phthalimide moiety serves as a crucial protecting group for primary amines, most notably in the Gabriel synthesis. The presence of a ketone functional group in the pentyl chain of N-(4-oxopentyl)phthalimide introduces a reactive site for further chemical modifications, making it a potentially valuable building block in the synthesis of more complex molecules and pharmaceutical agents.

Physicochemical Properties

While specific experimental data for N-(4-oxopentyl)phthalimide are not readily available in the literature, the following tables summarize the known properties of phthalimide and related N-substituted phthalimides to provide a comparative reference.

Table 1: General and Physical Properties of Phthalimide and Related Compounds

Property	Phthalimide	N-(4-Bromobutyl)phthalimide	N-(4-pentynyl)phthalimide
Molecular Formula	C ₈ H ₅ NO ₂ [1]	C ₁₂ H ₁₂ BrNO ₂	C ₁₃ H ₁₁ NO ₂ [2][3]
Molecular Weight	147.13 g/mol [1]	282.13 g/mol	213.23 g/mol [2][3]
Appearance	White solid[1]	-	-
Melting Point	232-235 °C	76-80 °C[4]	87-91 °C[3]
Boiling Point	336 °C (sublimes)[1]	-	339.7 °C at 760 mmHg[3]
Solubility	Slightly soluble in water[5]. Soluble in hot methanol[6].	-	-

Table 2: Spectroscopic Data of Phthalimide

Spectroscopic Technique	Key Data
¹ H NMR (DMSO-d ₆)	δ 11.38 (s, 1H, NH), δ 7.85 (s, 4H, Ar-H)[7]
¹³ C NMR	-
IR (KBr)	Aromatic C-H stretching, C=O stretching (symmetric and asymmetric), C-N stretching
Mass Spectrometry (EI)	Molecular ion peak (M ⁺) at m/z 147[8]

Chemical Properties and Reactivity

N-(4-oxopentyl)phthalimide possesses two primary reactive centers: the phthalimide group and the ketone group on the alkyl chain.

- Phthalimide Group: The N-H bond in phthalimide is acidic (pK_a ≈ 8.3), allowing for deprotonation with a base to form the phthalimide anion.[1] This anion is a key nucleophile in

the Gabriel synthesis of primary amines. The imide carbonyl groups are susceptible to nucleophilic attack, leading to ring-opening reactions under acidic or basic conditions.

- **Ketone Group:** The carbonyl group in the pentyl chain can undergo a variety of reactions typical of ketones, such as nucleophilic addition, reduction to an alcohol, and reactions at the α -carbon.

Experimental Protocols

While a specific protocol for the synthesis of N-(4-oxopentyl)phthalimide is not detailed in the available literature, a general and widely used method for the preparation of N-alkyl phthalimides is the Gabriel synthesis.^{[9][10]}

General Synthesis of N-Alkyl Phthalimides (Gabriel Synthesis)

This protocol describes a general procedure that can be adapted for the synthesis of N-(4-oxopentyl)phthalimide.

Materials:

- Phthalimide
- Potassium hydroxide (KOH) or other suitable base
- 5-chloro-2-pentanone (or 5-bromo-2-pentanone)
- Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent
- Ethanol
- Water

Procedure:

- **Formation of Potassium Phthalimide:**
 - Dissolve phthalimide in ethanol in a round-bottom flask.

- Add a stoichiometric amount of potassium hydroxide dissolved in ethanol dropwise to the phthalimide solution while stirring.
- The potassium phthalimide salt will precipitate out of the solution.
- Isolate the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
- N-Alkylation:
 - In a separate flask, dissolve the dried potassium phthalimide in anhydrous DMF.
 - To this solution, add 5-chloro-2-pentanone (or the corresponding bromo-alkane) dropwise at room temperature with continuous stirring.
 - The reaction mixture is typically heated to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
 - After the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water to precipitate the crude N-(4-oxopentyl)phthalimide.
 - The precipitate is collected by filtration, washed with water, and dried.
- Purification:
 - The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Characterization:

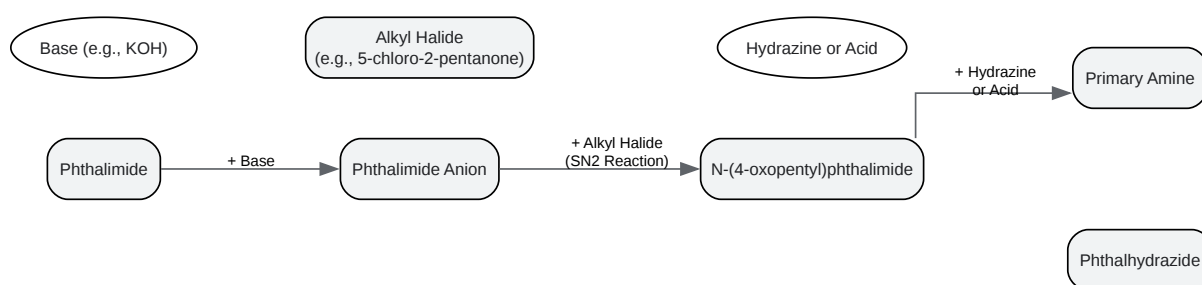
The synthesized N-(4-oxopentyl)phthalimide can be characterized using standard analytical techniques:

- Melting Point: To determine the purity of the compound.
- Spectroscopy:
 - ^1H NMR and ^{13}C NMR: To confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons.

- IR Spectroscopy: To identify the characteristic functional groups, such as the imide C=O stretch (typically around 1700-1770 cm^{-1}) and the ketone C=O stretch (around 1715 cm^{-1}).
- Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.

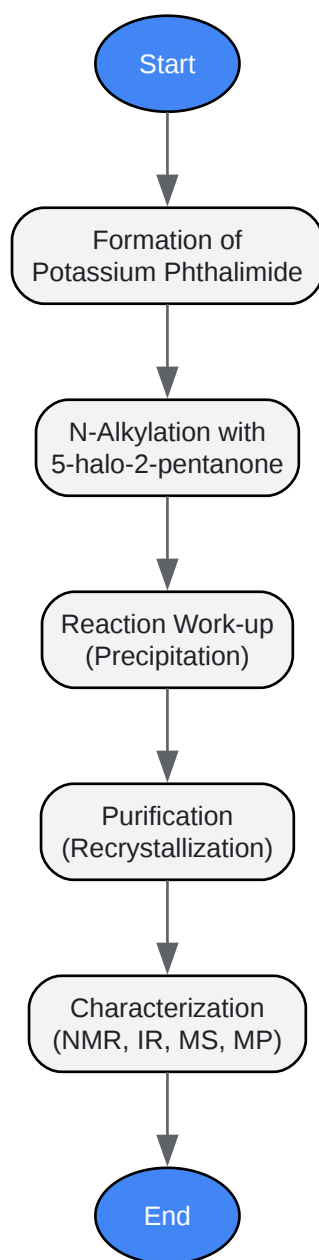
Logical Relationships and Workflows

The following diagrams illustrate the key synthetic pathway involving phthalimides and a general experimental workflow.



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Caption: Gabriel synthesis of primary amines using phthalimide.



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Caption: General experimental workflow for the synthesis of N-(4-oxopentyl)phthalimide.

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